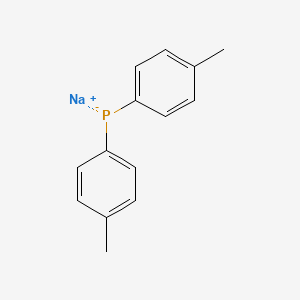
Sodium di-p-tolylphosphanide
描述
Sodium di-p-tolylphosphanide is an organophosphorus compound with the molecular formula C14H16NaP It is a sodium salt of di-p-tolylphosphine, characterized by the presence of two p-tolyl groups attached to a phosphorus atom, which is further bonded to a sodium ion
准备方法
Synthetic Routes and Reaction Conditions: Sodium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with sodium metal. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
2p-Tolyl2PH+2Na→2p-Tolyl2PNa+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of sodium hydride (NaH) as a base to deprotonate di-p-tolylphosphine. This method is advantageous due to the controlled release of hydrogen gas and the avoidance of handling metallic sodium directly.
化学反应分析
Types of Reactions: Sodium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Reduction: Can be reduced to form phosphines.
Substitution: Participates in nucleophilic substitution reactions, where the sodium ion is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of di-p-tolylphosphine oxide.
Reduction: Formation of di-p-tolylphosphine.
Substitution: Formation of various substituted phosphines depending on the electrophile used.
科学研究应用
Sodium di-p-tolylphosphanide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
作用机制
The mechanism of action of sodium di-p-tolylphosphanide involves its ability to act as a nucleophile due to the presence of the negatively charged phosphorus atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of new phosphorus-carbon bonds.
相似化合物的比较
Sodium diphenylphosphide: Similar in structure but with phenyl groups instead of p-tolyl groups.
Sodium diethylphosphide: Contains ethyl groups instead of p-tolyl groups.
Sodium dimethylphosphide: Contains methyl groups instead of p-tolyl groups.
Uniqueness: Sodium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where selective reactivity is desired.
属性
IUPAC Name |
sodium;bis(4-methylphenyl)phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P.Na/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDAJJLFVPTCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NaP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


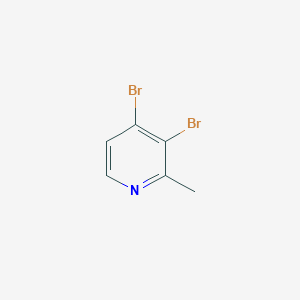

![2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole](/img/structure/B3218281.png)

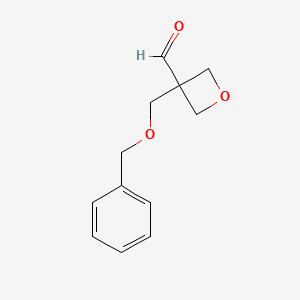
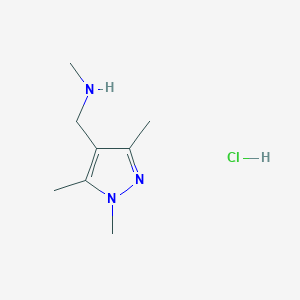
![5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3218316.png)
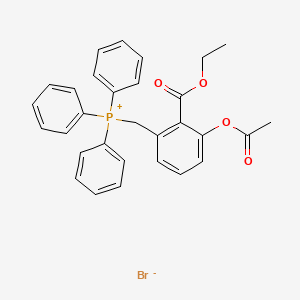
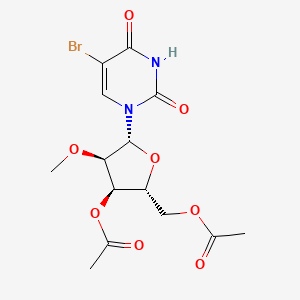

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B3218351.png)
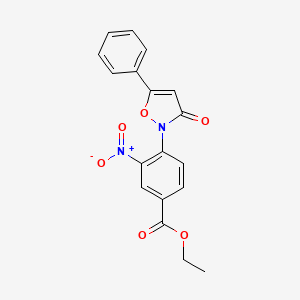
![N-(2,4-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3218364.png)
![5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3218371.png)
